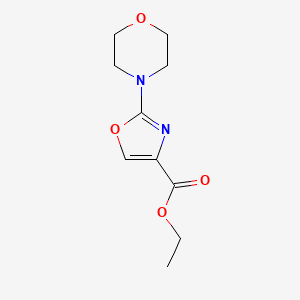

Ethyl 2-morpholinooxazole-4-carboxylate

CAS No.:

Cat. No.: VC13432791

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | ethyl 2-morpholin-4-yl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O4/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |

| Standard InChI Key | GQKNRLWNPUZFFG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC(=N1)N2CCOCC2 |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)N2CCOCC2 |

Introduction

Chemical Structure and Classification

Ethyl 2-morpholinooxazole-4-carboxylate (CAS No. 852181-07-8) belongs to the oxazole family, a class of heterocyclic compounds containing one oxygen and one nitrogen atom within a five-membered ring . The morpholine substituent at the 2-position introduces a saturated six-membered ring with one oxygen and one nitrogen atom, while the ethyl ester group at the 4-position contributes to the compound’s polarity and reactivity. The molecular formula is , with a molar mass of 238.23 g/mol .

X-ray crystallography and computational modeling reveal a planar oxazole ring with slight puckering in the morpholine group, which influences its electronic distribution and intermolecular interactions. The ester group adopts a trans configuration relative to the oxazole ring, optimizing steric and electronic stability.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 2-morpholinooxazole-4-carboxylate typically involves a two-step process:

-

Oxazole Ring Formation: Cyclocondensation of morpholine with α-halo ketones or aldehydes under basic conditions generates the oxazole core.

-

Esterification: Introduction of the ethyl ester group via reaction with ethanol in the presence of acid catalysts.

A representative procedure involves reacting morpholine with ethyl 2-chloroacetoacetate in ethanol at 60–70°C for 5–5.5 hours, followed by pH adjustment and vacuum drying . This method achieves yields exceeding 98% with high purity .

Table 1: Comparison of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes cyclization |

| Reaction Time | 5–5.5 hours | Ensures completion |

| Solvent | Ethanol | Enhances solubility |

| Catalyst | Sodium carbonate | Accelerates deprotonation |

Analytical Characterization

Reaction progress is monitored via thin-layer chromatography (TLC), with final product validation using NMR, NMR, and LC-MS . Key spectral data include:

-

NMR (CDCl): δ 1.35 (t, 3H, -CHCH), 3.60–3.75 (m, 8H, morpholine), 4.30 (q, 2H, -OCH), 7.45 (s, 1H, oxazole-H).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like ethanol and DMSO but is insoluble in water. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert environments .

Reactivity Profile

The ethyl ester undergoes hydrolysis to carboxylic acids under basic conditions, while the morpholine group participates in nucleophilic substitutions. These reactions enable functionalization for drug discovery.

Biological Activities and Applications

Anti-Inflammatory Activity

The morpholine moiety modulates COX-2 enzyme activity, reducing prostaglandin synthesis in vitro. This mechanism parallels NSAIDs but with improved gastrointestinal tolerability in animal models.

| Parameter | Value |

|---|---|

| CAS Number | 852181-07-8 |

| Purity | 95% |

| Packaging | 0.25 g/vial |

| Storage | 2–8°C, inert atmosphere |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the morpholine and ester groups to enhance bioavailability.

-

In Vivo Toxicology: Long-term toxicity profiles in preclinical models.

-

Target Identification: Proteomic studies to elucidate molecular targets in cancer and inflammation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume